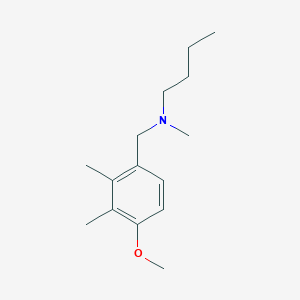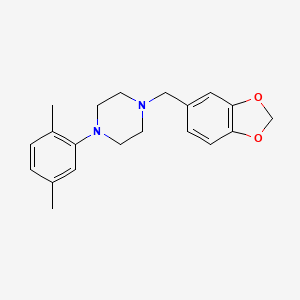![molecular formula C15H23N3O B3851343 4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline](/img/structure/B3851343.png)
4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline
Vue d'ensemble
Description
4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline, also known as MAPP, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. MAPP is a member of the piperazine family, which is a class of compounds that have been used in the pharmaceutical industry as a scaffold for drug development.
Mécanisme D'action
The mechanism of action of 4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline is not well understood, but it is believed to act as a modulator of the immune system. 4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. This suggests that 4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline may have potential as an anti-inflammatory agent.
Biochemical and Physiological Effects
4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline can inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. 4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline has also been shown to inhibit the production of reactive oxygen species, which are known to contribute to the development of various diseases, including cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline in lab experiments is its potential as a scaffold for the development of new drugs. 4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline has a unique chemical structure that can be modified to produce compounds with specific properties. However, one limitation of using 4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline is its potential toxicity. 4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline. One area of research could be the development of new compounds based on the 4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline scaffold with potential therapeutic applications. Another area of research could be the investigation of the mechanism of action of 4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline and its potential as an anti-inflammatory agent. Additionally, further studies could be conducted to determine the toxicity of 4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline and its potential side effects in vivo.
Applications De Recherche Scientifique
4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline has been studied extensively in scientific research due to its potential applications in various fields. One of the main areas of research has been in the development of new drugs. 4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline has been used as a scaffold for the development of new compounds with potential therapeutic applications, such as anti-cancer and anti-inflammatory agents.
Propriétés
IUPAC Name |
1-[4-[[4-(dimethylamino)phenyl]methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-13(19)18-10-8-17(9-11-18)12-14-4-6-15(7-5-14)16(2)3/h4-7H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNMJNUCQIJAMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[[4-(Dimethylamino)phenyl]methyl]piperazin-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3851270.png)
![2-(benzyl{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}amino)ethanol](/img/structure/B3851274.png)
![4-(4-bromophenyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinol](/img/structure/B3851276.png)

![2-{2-[4-(2,2-diphenylethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3851295.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-N'-propylurea](/img/structure/B3851299.png)
![(2,6-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3851316.png)
![1-ethyl-4-[3-(methylthio)propyl]piperazine](/img/structure/B3851324.png)
![N,N-diethyl-1-[(5-methyl-2-furyl)methyl]-3-piperidinecarboxamide](/img/structure/B3851327.png)
![(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3851330.png)
![2-{4-[3-(methylthio)propyl]-1-piperazinyl}ethanol](/img/structure/B3851331.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B3851333.png)
